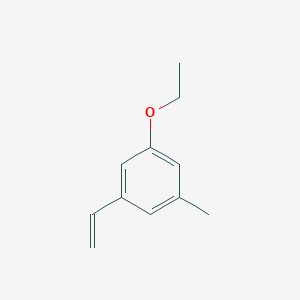

1-Ethoxy-3-methyl-5-vinylbenzene

Description

1-Ethoxy-3-methyl-5-vinylbenzene is a substituted aromatic compound featuring an ethoxy group (-OCH₂CH₃), a methyl group (-CH₃), and a vinyl group (-CH=CH₂) at the 1-, 3-, and 5-positions of the benzene ring, respectively. This unique substitution pattern confers distinct electronic and steric properties, making it relevant in organic synthesis, polymer chemistry, and materials science. Its reactivity is influenced by the electron-donating ethoxy group, the moderately activating methyl group, and the conjugated vinyl moiety, which can participate in polymerization or addition reactions.

Properties

IUPAC Name |

1-ethenyl-3-ethoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-10-6-9(3)7-11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATHOUBUXSSSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 1-ethoxy-3-methylbenzene can then undergo a Heck reaction with vinyl bromide to introduce the vinyl group.

Industrial Production Methods: In an industrial setting, the synthesis of 1-ethoxy-3-methyl-5-vinylbenzene may involve continuous flow processes to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the Heck reaction, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The ethoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or ozone.

Reduction: The vinyl group can be hydrogenated to form ethyl groups using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Sulfonation: Fuming sulfuric acid.

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Potassium permanganate or ozone.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

Nitration: 1-ethoxy-3-methyl-5-nitrobenzene.

Sulfonation: 1-ethoxy-3-methyl-5-sulfonic acid.

Halogenation: 1-ethoxy-3-methyl-5-chlorobenzene or 1-ethoxy-3-methyl-5-bromobenzene.

Oxidation: 1-ethoxy-3-methyl-5-vinylbenzaldehyde or 1-ethoxy-3-methyl-5-vinylbenzoic acid.

Reduction: 1-ethoxy-3-methyl-5-ethylbenzene.

Scientific Research Applications

1-Ethoxy-3-methyl-5-vinylbenzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: It is used in the development of polymers and resins with specific properties.

Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.

Chemical Engineering: It is studied for its potential use in various chemical processes and reactions.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-methyl-5-vinylbenzene in chemical reactions involves the activation of the benzene ring by the ethoxy and methyl groups, which makes it more susceptible to electrophilic attack. The vinyl group can participate in addition reactions, and the overall reactivity of the compound is influenced by the electron-donating effects of the substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-ethoxy-3-methyl-5-vinylbenzene with analogous aromatic compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent and Structural Analysis

Physicochemical Properties

- Polarity and Solubility: The ethoxy group in 1-ethoxy-3-methyl-5-vinylbenzene increases polarity compared to methyl or ethylthio substituents (e.g., ), enhancing solubility in polar solvents. However, it is less polar than 3-phenoxytoluene , which has a bulky aromatic substituent. Halogenated analogs like 1-chloro-3-ethenyl-5-fluorobenzene exhibit lower solubility due to electron-withdrawing effects.

- Thermal Stability: The vinyl group in 1-ethoxy-3-methyl-5-vinylbenzene may reduce thermal stability compared to saturated analogs (e.g., 3-phenoxytoluene ), as unsaturated bonds are prone to decomposition at elevated temperatures.

Biological Activity

1-Ethoxy-3-methyl-5-vinylbenzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Ethoxy-3-methyl-5-vinylbenzene is an aromatic compound featuring an ethoxy group, a methyl group, and a vinyl group attached to a benzene ring. Its molecular formula is C12H14O, and it possesses unique chemical properties that allow it to participate in various chemical reactions, including oxidation and substitution reactions.

The biological activity of 1-Ethoxy-3-methyl-5-vinylbenzene can be attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities and influence signaling pathways related to inflammation and oxidative stress.

Potential Molecular Targets

- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have indicated that derivatives of 1-Ethoxy-3-methyl-5-vinylbenzene exhibit significant antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

Case Study:

A study conducted on the antimicrobial efficacy of 1-Ethoxy-3-methyl-5-vinylbenzene derivatives showed that certain modifications to the structure enhanced their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising results for further development.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Ethoxy-3-methyl-5-vinylbenzene | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 1-Ethoxy-3-methyl-5-vinylbenzene. The compound demonstrated selective cytotoxicity towards cancer cell lines while showing lower toxicity to normal cells.

Findings:

The IC50 values for various cancer cell lines were significantly lower than those for normal human cells, indicating a potential therapeutic index favorable for further investigation.

| Cell Line | IC50 (µM) | Cell Type |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Cancer |

| HeLa (Cervical Cancer) | 20 | Cancer |

| Normal Human Fibroblasts | >100 | Normal |

Applications in Medicinal Chemistry

Given its biological activities, 1-Ethoxy-3-methyl-5-vinylbenzene is being explored for its potential applications in drug development. Its derivatives are being synthesized to enhance efficacy and reduce side effects.

Synthesis of Derivatives

Research has focused on modifying the ethoxy and vinyl groups to create analogs with improved biological activity. These modifications can influence pharmacokinetics, bioavailability, and receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethoxy-3-methyl-5-vinylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of structurally similar methoxy/vinylbenzene derivatives typically involves functionalizing a benzene precursor via electrophilic substitution or cross-coupling reactions. For example, allylation of trimethoxybenzene derivatives can be achieved using iodination followed by metallation and allylation steps . Optimization may require adjusting catalysts (e.g., palladium for coupling reactions), temperature (80–120°C), and solvent polarity (e.g., THF or DMF). Monitoring progress via TLC or GC-MS is critical to identify intermediates and byproducts.

Q. How should researchers handle 1-Ethoxy-3-methyl-5-vinylbenzene safely, given limited toxicity data?

- Methodological Answer : Due to insufficient toxicological data (common for novel R&D compounds), assume acute toxicity and handle under fume hoods with PPE: nitrile gloves, lab coats, and safety goggles . Avoid skin/eye contact and inhalation. First-aid measures for accidental exposure include rinsing with water for 15+ minutes and seeking medical advice if irritation persists . Store in airtight containers away from strong acids/bases to prevent hazardous reactions .

Q. What spectroscopic techniques are most effective for characterizing 1-Ethoxy-3-methyl-5-vinylbenzene?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., ethoxy, vinyl groups). Compare chemical shifts with analogous compounds (e.g., 5-(Allyloxy)-1,2,3-trimethoxybenzene δ 3.8–5.2 ppm for allyl protons) .

- FT-IR : Identify key functional groups (C-O-C stretch ~1250 cm, vinyl C=C ~1650 cm) .

- Mass Spectrometry : Confirm molecular ion ([M] ~174.24 g/mol) and fragmentation patterns (e.g., loss of ethoxy or methyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing 1-Ethoxy-3-methyl-5-vinylbenzene?

- Methodological Answer : Discrepancies between observed and predicted spectra may arise from conformational flexibility or impurities. For example, unexpected -NMR splitting could indicate rotational barriers in the vinyl group. Validate purity via HPLC (>95%) and use 2D NMR (COSY, HSQC) to assign overlapping signals . Cross-reference with computational models (DFT for NMR chemical shifts) to validate assignments .

Q. What strategies can mitigate low yields in the synthesis of 1-Ethoxy-3-methyl-5-vinylbenzene?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-allylation or polymerization). Strategies include:

- Temperature Control : Lower reaction temperatures (e.g., 0°C) to suppress side pathways.

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts for coupling efficiency .

- Protecting Groups : Temporarily protect reactive sites (e.g., methyl groups) to direct regioselectivity .

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can computational chemistry aid in predicting the reactivity of 1-Ethoxy-3-methyl-5-vinylbenzene?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attack (e.g., vinyl group as a diene in Diels-Alder reactions) .

- MD Simulations : Study solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing transition states).

- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with biological activity for derivative design .

Q. What experimental approaches are recommended for assessing the environmental fate of 1-Ethoxy-3-methyl-5-vinylbenzene?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301 biodegradation assays to evaluate half-life in soil/water.

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity screening .

- Mobility Studies : Measure log (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.